

Spectroscopic Analysis of Pentane-3-thiol: A Technical Guide

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Compound of Interest

Compound Name: **Pentane-3-thiol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **pentane-3-thiol**, a key organosulfur compound. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and utilization in research and development.

Molecular Structure and Spectroscopic Overview

Pentane-3-thiol ($C_5H_{12}S$) is a thiol with the sulfhydryl group attached to the third carbon of the pentane chain. Its structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **pentane-3-thiol**.

^{13}C NMR Data

The ^{13}C NMR spectrum of **pentane-3-thiol** in chloroform-d ($CDCl_3$) shows three distinct signals, corresponding to the three unique carbon environments in the molecule due to its symmetry.^[1]

Chemical Shift (δ) ppm	Carbon Assignment
44.59	C3 (CH-SH)
31.42	C2, C4 (CH ₂)
11.55	C1, C5 (CH ₃)

¹H NMR Data

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For **pentane-3-thiol**, one would expect to see signals for the methyl (CH₃), methylene (CH₂), methine (CH), and thiol (SH) protons. Due to the molecule's symmetry, the two ethyl groups are equivalent.

Chemical Shift (δ) ppm (Predicted)	Proton Assignment	Multiplicity	Integration
~2.7	CH-SH	Quintet	1H
~1.6	SH	Triplet	1H
~1.5	CH ₂	Quintet	4H
~0.9	CH ₃	Triplet	6H

Note: The thiol proton (SH) signal can be broad and its coupling may not always be resolved. Its chemical shift is also highly dependent on concentration and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands in the IR spectrum of **pentane-3-thiol** are characteristic of its alkane structure and the thiol group.

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~2960-2850	C-H stretch (alkane)	Strong
~2550	S-H stretch (thiol)	Weak
~1465	C-H bend (alkane)	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **pentane-3-thiol** results in the formation of a molecular ion and various fragment ions, which are useful for determining its molecular weight and aspects of its structure.[2][3]

m/z	Ion	Notes
104	[C ₅ H ₁₂ S] ⁺ •	Molecular Ion (M ⁺ •)[2][3]
75	[C ₃ H ₇ S] ⁺	Loss of an ethyl radical (•C ₂ H ₅)
61	[C ₂ H ₅ S] ⁺	Alpha-cleavage
47	[CH ₃ S] ⁺	Rearrangement and fragmentation
43	[C ₃ H ₇] ⁺	Base Peak
29	[C ₂ H ₅] ⁺	Ethyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **pentane-3-thiol** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:

- Place the sample in a 400 MHz (or higher) NMR spectrometer.
- Acquire a one-dimensional ^1H spectrum using a standard pulse program.
- Typical parameters include a spectral width of 15 ppm, 8-16 scans, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Using the same sample, acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters on a 100 MHz (for ^{13}C) spectrometer include a spectral width of 200-220 ppm, a larger number of scans (e.g., 128 or more) due to the low natural abundance of ^{13}C , an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

IR Spectroscopy Protocol

- Sample Preparation: As **pentane-3-thiol** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition:
 - Place the salt plates in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the clean salt plates.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

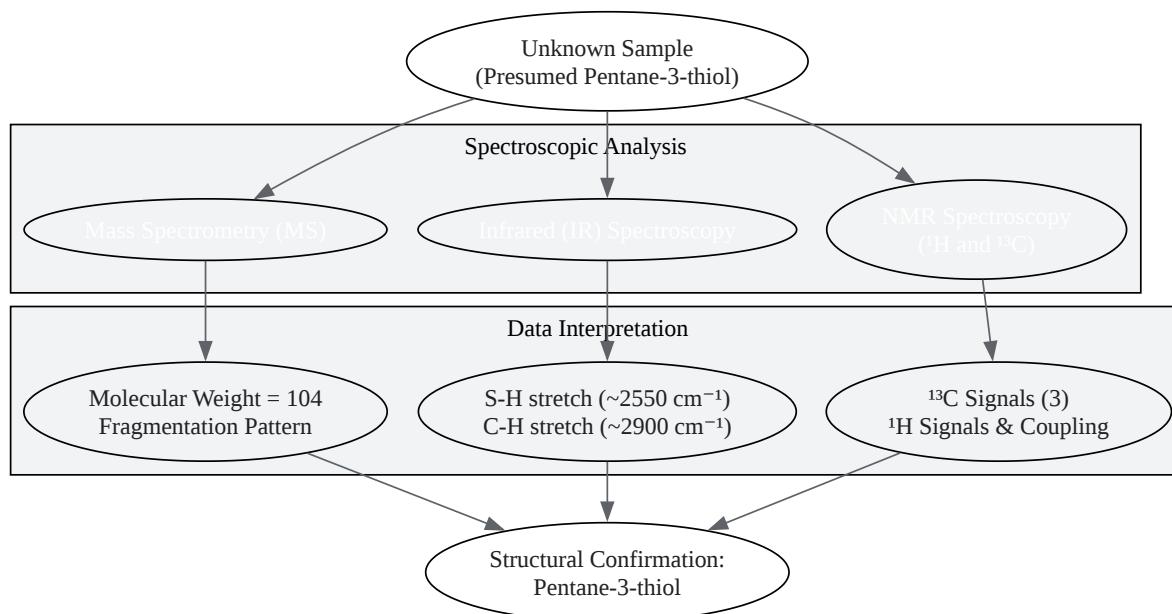
Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of **pentane-3-thiol** into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile liquids.
- Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[\[2\]](#)

- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).

Logical Workflow for Structural Elucidation

The combination of these spectroscopic techniques provides a comprehensive characterization of **pentane-3-thiol**.



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